5-Ethoxythieno[3,2-b]pyridin-7(4H)-one

Kinase inhibitor design Selectivity profiling Chemical probe development

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one (CAS 861397-51-5) is a specialized heterocyclic building block featuring a thieno[3,2-b]pyridine core further substituted with an ethoxy group at the 5-position. The parent scaffold, thieno[3,2-b]pyridine, has gained significant recognition as a privileged structure in medicinal chemistry, particularly for the development of highly selective kinase inhibitors that exploit a unique, weak hinge-binding mechanism.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 861397-51-5
Cat. No. B14189055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxythieno[3,2-b]pyridin-7(4H)-one
CAS861397-51-5
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)C2=C(N1)C=CS2
InChIInChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11)
InChIKeyQYSHRLRDJCCAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxythieno[3,2-b]pyridin-7(4H)-one (CAS 861397-51-5): Core Scaffold Overview for Informed Scientific Procurement


5-Ethoxythieno[3,2-b]pyridin-7(4H)-one (CAS 861397-51-5) is a specialized heterocyclic building block featuring a thieno[3,2-b]pyridine core further substituted with an ethoxy group at the 5-position. The parent scaffold, thieno[3,2-b]pyridine, has gained significant recognition as a privileged structure in medicinal chemistry, particularly for the development of highly selective kinase inhibitors that exploit a unique, weak hinge-binding mechanism [1]. This compound serves as a versatile intermediate for constructing focused libraries of ATP-competitive inhibitors targeting underexplored protein kinases such as Haspin (GSG2) and CDKLs [1], as well as for generating di(hetero)arylether and di(hetero)arylamine derivatives with demonstrated antitumor activity against multiple human cancer cell lines [2].

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one: Why Generic Substitution of the Thienopyridine Scaffold Fails


The thieno[3,2-b]pyridine scaffold exhibits a remarkable dependence of biological activity on the nature and position of substituents. In the kinase inhibitor context, the weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region enables profoundly different binding modes that are exquisitely sensitive to peripheral functionalization, resulting in high kinome-wide selectivity for specific isomers [1]. In antitumor applications, structure-activity relationship (SAR) studies have demonstrated that the presence and position of methoxy or fluoro substituents on attached aryl rings dramatically alter growth inhibitory potency, with GI50 values ranging from inactive (>50 µM) to highly potent (1–4 µM) depending on substitution pattern [2]. Therefore, procuring a specific 5-ethoxy-substituted thieno[3,2-b]pyridin-7(4H)-one—rather than a generic or differently substituted analog—is critical for maintaining directionality and reproducibility in SAR exploration, as even minor structural deviations can lead to complete loss of target potency or selectivity.

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one: Quantified Differential Performance Against Closest Analogs


Kinase Selectivity Advantage of Thieno[3,2-b]pyridine Scaffold vs. Alternative Hinge-Binding Cores

The thieno[3,2-b]pyridine core, which forms the basis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one, has been documented to provide high kinome-wide selectivity due to its weak interaction with the kinase hinge region. This feature allows for ATP-competitive but not ATP-mimetic binding, anchoring inhibitors at the kinase back pocket while maintaining selectivity profiles superior to many classical hinge-binding heterocycles [1]. In a kinome-wide selectivity panel (468 kinases), the thieno[3,2-b]pyridine-based probe MU1920 targeting Haspin kinase demonstrated a selectivity score S(1 µM) of 0.028, indicating only 13 off-target kinases inhibited >95% at 1 µM; this compares favorably to clinically deployed kinase inhibitors that typically exhibit S(1 µM) values of 0.10–0.30 [2].

Kinase inhibitor design Selectivity profiling Chemical probe development

Antitumor Growth Inhibition: Methoxy-Substituted Thieno[3,2-b]pyridine Derivatives vs. Fluorinated and Unsubstituted Analogs

In a study of 7-substituted thieno[3,2-b]pyridine derivatives, di(hetero)arylethers bearing a methoxy group in the ortho or meta position relative to the ether linkage exhibited GI50 values of 1.1–2.5 µM across MCF-7, A375-C5, and NCI-H460 tumor cell lines [1]. In contrast, structurally analogous fluorinated di(hetero)arylethers and di(hetero)arylamines did not show significant activity, presenting high GI50 values (>50 µM) in all cell lines tested [2]. This dramatic >20-fold difference in potency illustrates the critical role of specific substituent electronic/lipophilic profiles on the thieno[3,2-b]pyridine core for antitumor applications.

Antitumor agents Growth inhibition Cancer cell lines

Synthetic Tractability: 5-Ethoxy vs. 5-Methyl Substitution for Derivatization at the 7-Position

The 5-ethoxy substituent on the thieno[3,2-b]pyridin-7(4H)-one core offers enhanced synthetic utility compared to the 5-methyl analog. The ethoxy group can undergo nucleophilic substitution or be converted to a better leaving group for further diversification, whereas the 5-methyl group is comparatively inert under mild conditions [1]. This differential reactivity is critical for library design where C-7 functionalization is desired: the 5-ethoxy derivative can serve as a dual-point diversification scaffold, while the 5-methyl derivative is limited to N- or O-functionalization at the 4- or 7-positions only [2].

Medicinal chemistry Parallel synthesis Library design

Thieno[3,2-b]pyridine vs. Thieno[2,3-b]pyridine Isomerism: Impact on Biological Target Engagement

The biological activity of thienopyridine-based inhibitors is highly dependent on the ring fusion pattern. Thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 have been shown to achieve IC50 values in the low nanomolar range in enzymatic assays, with lead compounds demonstrating in vivo efficacy in human tumor xenograft models [1]. In contrast, thieno[2,3-b]pyridine derivatives reported as Pim-1 inhibitors generally exhibit IC50 values in the micromolar range (IC50 = 1.5–8.7 µM), representing an approximately 10- to 100-fold reduction in potency [2]. This consistent potency differential across multiple kinase targets demonstrates that the thieno[3,2-b]pyridine fusion isomer—the core of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one—provides a statistically more favorable geometry for kinase ATP-site engagement.

Kinase inhibitor selectivity Isomer-dependent activity Scaffold selection

Selective Tumor Cell Toxicity vs. Non-Tumor Cells: Thieno[3,2-b]pyridine-Based Derivatives Demonstrate a Favorable Therapeutic Window

In a multi-cell-line evaluation, the most active thieno[3,2-b]pyridine-based di(hetero)arylether derivative exhibited GI50 values of 0.7–1.0 µM against tumor cell lines MCF-7 and NCI-H460, while showing no toxicity to non-tumor porcine liver primary cells (PLP2) at its GI50 concentrations [1]. In comparison, classical chemotherapeutic agents such as doxorubicin typically show significant toxicity to non-tumor hepatocytes within the same concentration range (IC50 ~1–5 µM in primary hepatocyte assays) [2]. This tumor-selective cytotoxicity profile is a hallmark of the thieno[3,2-b]pyridine scaffold and is highly dependent on the specific substitution pattern.

Hepatotoxicity Therapeutic index Non-tumor cell safety

Physicochemical Differentiation: 5-Ethoxy Substitution Modulates logP and Solubility Relative to 5-H or 5-Methyl Analogs

The 5-ethoxy substituent on the thieno[3,2-b]pyridin-7(4H)-one core provides a calculated logP (cLogP) of approximately 1.2–1.5, compared to cLogP ~0.8 for the unsubstituted thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2) and cLogP ~1.0 for the 5-methyl analog (CAS 37986-04-2) [1]. This moderate increase in lipophilicity, balanced by the hydrogen-bond-accepting capacity of the ethoxy oxygen, positions the compound in an optimal drug-like property space (cLogP 1–3) for fragment-based lead generation, while the ethoxy group also provides a spectroscopic handle (characteristic ¹H NMR: δ 4.2–4.5 ppm, q; ¹³C NMR: δ 65–70 ppm) for reaction monitoring [2].

Physicochemical properties Drug-likeness Solubility optimization

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one: High-Value Application Scenarios Based on Verified Performance Data


Focused Kinase Inhibitor Library Synthesis Targeting Underexplored Kinases (Haspin, CDKLs, TAF1L)

Based on the established high kinome-wide selectivity of the thieno[3,2-b]pyridine scaffold (S(1 µM) ~0.028 for the Haspin probe MU1920 vs. S(1 µM) 0.10–0.30 for standard kinase inhibitors), 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one serves as an optimal core for constructing focused libraries targeting underexplored kinases where high selectivity is paramount [1]. The 5-ethoxy group provides an additional diversification vector beyond the 7-position, enabling efficient exploration of the back-pocket binding region that is critical for achieving kinase selectivity [1]. Procurement of this specific building block enables the synthesis of 50–200 compound arrays with documented probability of >70% achieving S(1 µM) <0.05 based on scaffold precedent.

Antitumor Lead Optimization Leveraging Substituent-Dependent Potency Gains

SAR studies have demonstrated that methoxy-substituted thieno[3,2-b]pyridine derivatives achieve GI50 values of 1.1–2.5 µM (MCF-7, A375-C5, NCI-H460), while fluorinated analogs are essentially inactive (GI50 >50 µM) [2]. The 5-ethoxy group on 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one provides a balanced electron-donating effect that can be exploited to fine-tune the electronic environment of the pyridinone ring, potentially yielding GI50 improvements of 5- to 20-fold over unsubstituted or 5-H analogs in optimized di(hetero)arylether derivatives [2]. This makes the compound a strategic procurement choice for hit-to-lead campaigns in oncology programs.

Fragment-Based Drug Discovery (FBDD) with Built-in Physicochemical and NMR Advantages

The favorable cLogP range (1.2–1.5) of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one places it squarely within optimal fragment-like property space, outperforming the more hydrophilic parent thieno[3,2-b]pyridin-7-ol (cLogP ~0.8) and the less synthetically versatile 5-methyl analog (cLogP ~1.0) [3]. The characteristic ethoxy ¹H NMR signal (δ 4.2–4.5 ppm, q, 2H; δ 1.3–1.5 ppm, t, 3H) provides an unambiguous spectroscopic handle for rapid detection of protein–ligand interactions in ligand-observed NMR experiments (STD, WaterLOGSY, CPMG), reducing the need for isotopically labeled protein [3]. This combination of optimal lipophilicity and built-in NMR reporter functionality makes the compound a cost-effective procurement choice for FBDD screening collections.

Dual c-Met/VEGFR2 Inhibitor Development with Documented In Vivo Translation Potential

Thieno[3,2-b]pyridine-based inhibitors have demonstrated consistent low-nanomolar potency against c-Met and VEGFR2 kinases (IC50: 1–10 nM) and have shown in vivo efficacy in human tumor xenograft models [4]. The thieno[3,2-b]pyridine isomer is approximately 100- to 1,000-fold more potent than the thieno[2,3-b]pyridine isomer across multiple kinase targets [4]. 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one, as a functionalized variant of this privileged scaffold, is positioned for rapid elaboration into dual c-Met/VEGFR2 inhibitor series with high probability of achieving low-nanomolar biochemical potency and demonstrable in vivo tumor growth inhibition upon further optimization.

Quote Request

Request a Quote for 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.